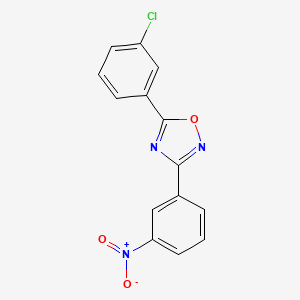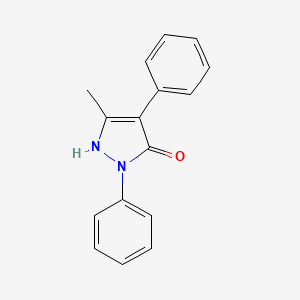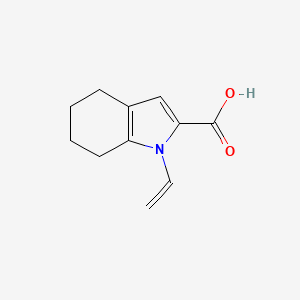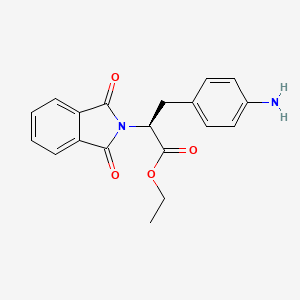
5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly discussed in the provided papers, these papers do offer insights into the chemistry of related oxadiazole derivatives, which can be used to infer some aspects of the target compound's behavior and characteristics.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the oxadiazole ring. For instance, the synthesis of 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate was achieved using ultrasonication, which is noted to be an eco-friendly and efficient method that reduces reaction time and improves yield . This suggests that similar methods could potentially be applied to synthesize the target compound, possibly involving chlorination and nitration steps to introduce the respective phenyl substituents.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can complement experimental data, providing insights into the electronic properties and molecular geometry. Such analyses could be applied to the target compound to predict its structure and behavior.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including substitution reactions. For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole under different conditions yields a mixture of bisnitrophenyl derivatives, with the product ratio varying according to the reaction conditions . This indicates that the target compound could also participate in similar reactions, with its reactivity influenced by the presence of electron-withdrawing nitro and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as polarity, solubility, and thermal stability. For example, the NBO analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole suggests increased molecular polarization due to electron movement from donor to acceptor . Additionally, the presence of nitro groups can enhance the electron-accepting ability of the compound, potentially affecting its reactivity and physical properties. The target compound's properties would likely be influenced by the chlorophenyl and nitrophenyl groups, which could be explored through experimental and theoretical studies.
Applications De Recherche Scientifique
1. Central Nervous System Depressant Activity
5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives have been explored for their potential Central Nervous System (CNS) depressant activities. These compounds, due to their -N=C-O- grouping, exhibit diverse biological activities. Specific compounds in this category, such as 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, have shown promising results in antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh et al., 2012).
2. Antimicrobial Properties
1,3,4-oxadiazole-based chalcone derivatives, including those with 5-(3-nitrophenyl)-1,3,4-oxadiazole, have been synthesized as potential antimicrobial agents against multidrug-resistant bacteria and fungi. These derivatives show significant antimicrobial properties, contributing to the development of new treatments against resistant strains (Joshi & Parikh, 2013).
3. Antibacterial Screening
S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have been synthesized and screened for antibacterial activity. These compounds have been tested against various gram-negative and gram-positive bacteria, showing significant activity relative to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
4. Corrosion Inhibition
Newly synthesized oxadiazole derivatives have been investigated for their efficiency in inhibiting corrosion on mild steel in acidic environments. These derivatives display promising results in protecting metal surfaces, highlighting their potential application in industrial corrosion prevention (Kalia et al., 2020).
5. Cytotoxic Evaluation
Novel derivatives of 1,3,4-oxadiazole containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, revealing some level of cytotoxic activity, indicating potential applications in cancer therapy (Adimule et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-5-1-4-10(7-11)14-16-13(17-21-14)9-3-2-6-12(8-9)18(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFAAOXWAMPIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358342 |
Source


|
| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690988-86-4 |
Source


|
| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)



![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)


